molecular formula C20H25N3O B11613270 1-pentyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine

1-pentyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No.: B11613270
M. Wt: 323.4 g/mol
InChI Key: NOERJGNUWOHOTO-UHFFFAOYSA-N
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Description

1-pentyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines a benzimidazole core with a phenoxyethyl and pentyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pentyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction using a phenoxyethyl halide and the benzimidazole intermediate.

    Addition of Pentyl Group: The pentyl group can be added via an alkylation reaction using a pentyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-pentyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Phenoxyethyl halides, pentyl halides, and suitable bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-pentyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-pentyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-pentyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine can be compared with other benzimidazole derivatives, such as:

    1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine: Similar structure but with a methyl group instead of a pentyl group.

    1-ethyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine: Similar structure but with an ethyl group instead of a pentyl group.

    1-propyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine: Similar structure but with a propyl group instead of a pentyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

1-pentyl-3-(2-phenoxyethyl)benzimidazol-2-imine

InChI

InChI=1S/C20H25N3O/c1-2-3-9-14-22-18-12-7-8-13-19(18)23(20(22)21)15-16-24-17-10-5-4-6-11-17/h4-8,10-13,21H,2-3,9,14-16H2,1H3

InChI Key

NOERJGNUWOHOTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3

Origin of Product

United States

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